6-Bromoisoquinolin-5-amine is a member of the isoquinoline family, characterized by its unique molecular structure and significant potential in various scientific fields. Its molecular formula is , with a molecular weight of 223.07 g/mol. This compound has garnered attention due to its diverse applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules and as a potential therapeutic agent.
The compound can be synthesized from several precursors, including 6-Bromo-5-nitroquinoline, through reduction methods. It is commercially available from chemical suppliers and is often used in laboratory research settings.
6-Bromoisoquinolin-5-amine is classified as a halogenated heterocyclic organic compound. Its structure features a bromine atom at the 6th position of the isoquinoline ring, which enhances its reactivity and applicability in synthetic chemistry.
The synthesis of 6-Bromoisoquinolin-5-amine can be achieved through various methods, with one common route involving the reduction of 6-Bromo-5-nitroquinoline. The typical procedure includes:
This method yields high purity of the desired compound after appropriate purification steps, such as washing and drying the organic layers.
The reduction process typically involves converting the nitro group into an amine group, which is crucial for obtaining 6-Bromoisoquinolin-5-amine. The reaction conditions are carefully controlled to optimize yield and purity.
The molecular structure of 6-Bromoisoquinolin-5-amine consists of an isoquinoline core with a bromine substituent at the 6-position and an amino group at the 5-position. This configuration influences both its chemical reactivity and biological activity.
Key structural data include:
6-Bromoisoquinolin-5-amine participates in several types of chemical reactions:
The primary product from these reactions is 6-Bromoisoquinolin-5-amine itself, while substitution reactions can yield various derivatives depending on the substituents introduced.
Key chemical properties include:
6-Bromoisoquinolin-5-amine has significant applications across various scientific domains:
6-Bromoisoquinolin-5-amine (CAS: 850198-02-6, 566943-98-4) is a brominated heterocyclic compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol. This solid crystalline substance exhibits a density of 1.649 g/cm³ and a high boiling point of 371.4°C at atmospheric pressure, reflecting its thermal stability. Characterized by a light yellow to brown appearance in pure form (≥95% purity), it features both a bromine atom at the 6-position and an amino group at the 5-position of the isoquinoline scaffold. This strategic placement of electron-donating (-NH₂) and electron-withdrawing (-Br) substituents creates distinctive electronic properties, enabling diverse reactivity patterns in synthetic transformations [3] [8] [9]. Its calculated PSA (38.91 Ų) and LogP (3.16) values further suggest moderate polarity and membrane permeability, properties relevant to biological interactions [3].
Brominated isoquinoline derivatives serve as privileged scaffolds in drug discovery due to their multifaceted bioactivity and capacity for targeted molecular interactions. The bromine atom acts as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification into complex pharmacophores, while the amino group facilitates hydrogen bonding or salt formation with biological targets. 6-Bromoisoquinolin-5-amine exemplifies this utility, functioning primarily as a high-value synthetic intermediate in modern medicinal campaigns [3] [4] [9].
Significantly, its structural motif contributes to activity against tropical diseases. In groundbreaking research, the trinuclear ruthenium complex [Ru₃O(CH₃COO)₆(5-briq)₃]PF₆ (where 5-briq = 5-bromoisoquinoline, derived from 6-bromoisoquinolin-5-amine precursors) demonstrated potent trypanocidal activity against Trypanosoma cruzi, the parasite causing Chagas disease. While less active than its tetrahydroisoquinoline analog (Complex 6, IC₅₀ = 1.06-1.30 µM), this complex still surpassed the reference drug benznidazole in efficacy. This highlights the role of brominated isoquinolines in metallodrug development targeting neglected tropical diseases [2].
Compound/Ligand | Biological Target/Activity | Key Finding | Ref |
---|---|---|---|
5-Bromoisoquinoline (5-briq) | Precursor for trypanocidal Ru complexes | Intermediate for [Ru₃O] complexes active against T. cruzi | [2] |
Complex [Ru₃O(CH₃COO)₆(5-briq)₃]PF₆ | Trypanocidal activity (T. cruzi) | Superior activity to benznidazole (reference drug) | [2] |
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | Reversible/Irreversible pan-HER inhibition | Core skeleton for EGFR/HER2/HER4 kinase inhibitors (anticancer activity) | [5] |
6-Amino-5-bromoquinoxaline | Intermediate for Brimonidine Tartrate | Key building block for alpha-2 adrenergic agonist (glaucoma treatment) | [4] |
Furthermore, analogs like 6-amino-5-bromoquinoxaline (structurally related to brominated isoquinolines) are critical intermediates in synthesizing Brimonidine tartrate (CAS: 70359-46-5), an alpha-2 adrenergic agonist clinically used to lower intraocular pressure in glaucoma and ocular hypertension. The bromine and amino groups in such intermediates allow sequential functionalization to build the final drug molecule, underscoring their indispensability in pharmaceutical manufacturing [4].
In oncology, the molecular skeleton of N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine – sharing core features with functionalized brominated isoquinolines – was identified as a potent scaffold for developing both reversible and irreversible pan-HER tyrosine kinase inhibitors. These inhibitors target EGFR (including T790M/L858R mutants), HER2, and HER4, showing promise against drug-resistant cancers. The bromine atom likely contributes to target binding or optimizes physicochemical properties [5].
Interest in isoquinoline chemistry has deep roots, driven by the biological significance of natural alkaloids (e.g., berberine, papaverine). Brominated derivatives emerged later as tools for rational drug design. The synthesis and study of 6-bromoisoquinolin-5-amine gained significant traction in the early 21st century, coinciding with advances in cross-coupling chemistry and increased focus on neglected diseases. Its CAS registration (850198-02-6, 566943-98-4) dates to this period, reflecting its emergence as a distinct synthetic target [8] [9].
Initial applications focused on its use as a ligand in coordination chemistry. Landmark work by Nikolaou et al. (2014) on trinuclear ruthenium complexes for anticancer and vasorelaxant applications paved the way for extending this chemistry to trypanocidal agents. This culminated in the 2017 report demonstrating the trypanocidal activity of symmetric triruthenium complexes incorporating azanaphthalene ligands, including 5-bromoisoquinoline (5-briq), directly derived from amines like 6-bromoisoquinolin-5-amine. This represented a pivotal shift towards exploring polynuclear metal complexes based on brominated isoquinolines for parasitic diseases [2].
Parallel developments saw its adoption as a versatile building block in organic synthesis. The commercial availability of 6-bromoisoquinolin-5-amine (e.g., Fluorochem offers it from 250 mg to 5 g scales) since at least the 2010s facilitated its integration into drug discovery pipelines. Its role expanded from metallodrug ligands to precursors for fluorescent probes and kinase inhibitors, exploiting the reactivity of both the bromide (for metal-catalyzed couplings) and the amine (for acylations, sulfonylations, or reductive aminations) [4] [9].
Period | Development Focus | Significant Advancement | Source/Evidence |
---|---|---|---|
Pre-2000s | Isoquinoline Alkaloid Chemistry | Foundation in natural product isolation & simple derivatives | General medicinal chemistry knowledge |
~2000s | CAS Registration & Commercialization | Availability as distinct compound (CAS 566943-98-4, 850198-02-6) | [8] [9] |
Post-2010 | Coordination Chemistry / Metallodrugs | Synthesis of [Ru₃O] complexes for trypanocidal activity (e.g., Complex 3: 5-briq) | [2] |
Post-2010 | Pharmaceutical Intermediates | Role in routes to Brimonidine analogs & kinase inhibitor cores | [4] [5] |
Present | Diversified Synthetic Building Block | Commercial availability (mg to kg scale) for drug discovery & materials science | [9] |
The historical trajectory shows a clear evolution: from a niche synthetic target to a validated intermediate in metallodrugs targeting tropical diseases ( [2]), and further into a component in kinase inhibitor development ( [5]) and established pharmaceutical manufacturing (Brimonidine intermediates, [4]). Continuous refinement of its synthesis – likely involving bromination of isoquinolinones followed by amination or palladium-catalyzed amination of 5,6-dibromoisoquinoline – has improved accessibility, cementing its role in contemporary organic and medicinal chemistry [3] [9].
Listed Compounds in Article:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7